[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl acetate
Description
[4,5-Dichloro-6-oxo-1(6H)-pyridazinyl]methyl acetate is a pyridazine-derived compound characterized by a dichlorinated, oxidized pyridazinyl core esterified with an acetate group.
Properties
IUPAC Name |
(4,5-dichloro-6-oxopyridazin-1-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O3/c1-4(12)14-3-11-7(13)6(9)5(8)2-10-11/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGXIBOVZVUVBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCN1C(=O)C(=C(C=N1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl acetate typically involves the reaction of 4,5-dichloro-6-hydroxy-1(6H)-pyridazinone with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl acetate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted pyridazinyl derivatives.
Scientific Research Applications
[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl acetate is a chemical compound with the molecular formula and a molecular weight of 237.04 g/mol. It is also known by other names, including this compound and (4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)methyl acetate .
Scientific Research Applications
This compound is used in various scientific fields.
Chemistry
- It serves as a building block in the synthesis of complex molecules.
- It is applied to study reaction mechanisms and develop new synthetic methodologies.
Biology
- It is utilized to study its effects on various biological systems.
- It is often employed as a reference compound in bioassays and pharmacological studies.
Medicine
- It is investigated for potential therapeutic properties in medicinal chemistry.
- It is studied for its activity against various diseases and its potential as a drug candidate.
Industry
- It is used in the development of new materials.
- It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Chemical Reactions
This compound can undergo several types of chemical reactions.
- Oxidation: It can undergo oxidation reactions to form corresponding oxo derivatives using oxidizing agents like potassium permanganate () or chromium trioxide ().
- Reduction: It can be reduced to form hydroxy derivatives using reducing agents like sodium borohydride () or lithium aluminum hydride ().
- Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Mechanism of Action
The mechanism of action of [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the pyridazinyl ring, ester/amide functionalization, and appended aromatic groups. These modifications influence molecular weight, lipophilicity (logP), and hydrogen-bonding capacity, which are critical for bioavailability and target engagement.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Observations :
- Lipophilicity : The acetate derivative (estimated XLogP3 ~2.5) is less lipophilic than the 4-fluorobenzoate analog (XLogP3 2.9) due to the smaller ester group . The benzamide derivative (XLogP3 ~3.2) exhibits higher lipophilicity, likely due to the bulky benzyl group .
- Functional Groups : Amide-containing analogs (e.g., benzamide) may exhibit stronger hydrogen-bonding interactions compared to esters, affecting solubility and target binding .
Stability and Metabolic Considerations
- Ester vs.
- Metabolic Pathways : Fluorinated aromatic groups (e.g., 4-fluorobenzoate in ) may slow oxidative metabolism, extending plasma residence time .
Biological Activity
Chemical Identity
- IUPAC Name: [4,5-Dichloro-6-oxopyridazin-1-yl]methyl acetate
- CAS Number: 97137-15-0
- Molecular Formula: C7H6Cl2N2O3
- Molecular Weight: 237.04 g/mol
[4,5-Dichloro-6-oxo-1(6H)-pyridazinyl]methyl acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate enzyme activities and receptor functions, leading to diverse pharmacological effects. The specific mechanisms remain under investigation but may involve:
- Enzyme Inhibition: Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation: Interaction with receptors that regulate cellular signaling pathways.
Pharmacological Studies
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity: Some studies suggest potential antibacterial and antifungal properties.
- Anticancer Properties: Preliminary findings indicate that derivatives may inhibit tumor cell proliferation.
- Anti-inflammatory Effects: There is evidence supporting the compound's role in reducing inflammation markers.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Comparative Analysis with Similar Compounds
The unique structure of this compound distinguishes it from other pyridazine derivatives. A comparison with similar compounds reveals differences in biological potency and mechanisms:
| Compound | Biological Activity | Notable Features |
|---|---|---|
| Pyridazine Derivative A | Moderate antibacterial | Lacks chlorine substitutions |
| Pyridazine Derivative B | Strong anticancer | Contains additional functional groups |
| [4,5-Dichloro...] | Potentially broad-spectrum | Unique dichloro and keto groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
